4-Methyl-3,4-diphenylpiperidine-2,6-dione
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Overview
Description
4-Methyl-3,4-diphenylpiperidine-2,6-dione is a chemical compound that belongs to the piperidine family. Piperidine derivatives are significant in the pharmaceutical industry due to their diverse biological activities and applications . This compound features a piperidine ring substituted with methyl and phenyl groups, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
The synthesis of 4-Methyl-3,4-diphenylpiperidine-2,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methyl-3,4-diphenylbutan-2-one with ammonia or an amine in the presence of a catalyst . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
4-Methyl-3,4-diphenylpiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
4-Methyl-3,4-diphenylpiperidine-2,6-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 4-Methyl-3,4-diphenylpiperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
4-Methyl-3,4-diphenylpiperidine-2,6-dione can be compared with other piperidine derivatives, such as:
4-Ethyl-4-methylpiperidine-2,6-dione: Similar in structure but with an ethyl group instead of a phenyl group.
3-Hydroxy-1-methyl-4,5-diphenylpiperidine-2,6-dione: Contains a hydroxyl group, which alters its chemical properties and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
62379-97-9 |
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Molecular Formula |
C18H17NO2 |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
4-methyl-3,4-diphenylpiperidine-2,6-dione |
InChI |
InChI=1S/C18H17NO2/c1-18(14-10-6-3-7-11-14)12-15(20)19-17(21)16(18)13-8-4-2-5-9-13/h2-11,16H,12H2,1H3,(H,19,20,21) |
InChI Key |
HGUSRLDCVJLQTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)NC(=O)C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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